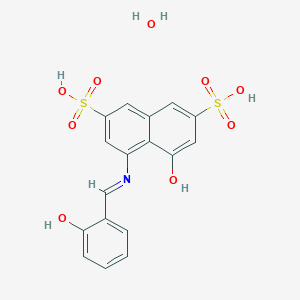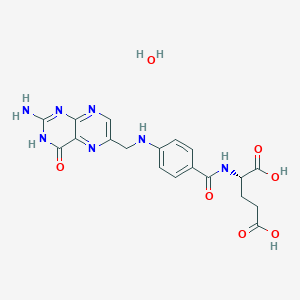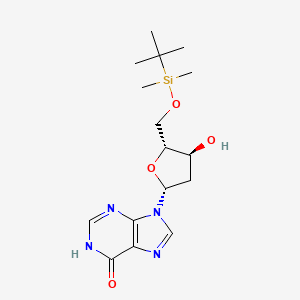
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline (NCCSI) is a unique and versatile compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing an amide and an aniline group, and is a derivative of salicylic acid. NCCSI has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds and the synthesis of pharmaceuticals. Additionally, NCCSI has been used in a variety of scientific research applications, such as the synthesis of enzymes, the study of enzyme mechanisms, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer agents. This compound has also been used in the study of enzyme mechanisms and the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is not fully understood. However, it is believed that the compound is able to interact with enzymes, proteins, and other biological molecules in a specific manner. The interactions between this compound and these molecules may be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-cancer and anti-tumor effects, and to have an effect on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is not soluble in organic solvents and is not very soluble in water. Additionally, it is sensitive to light and air, and can decompose when exposed to these elements.
Direcciones Futuras
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has many potential future applications in scientific research. It could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer agents. It could also be used to study the mechanisms of enzymes and to study the biochemical and physiological effects of compounds. Additionally, it could be used to develop new materials and technologies, such as sensors and catalysts. Finally, it could be used to develop new drugs and treatments for a variety of diseases and conditions.
Métodos De Síntesis
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can be synthesized from the reaction of 5-chloro-3-cyclohexylsalicylaldehyde and 4-iodoaniline in the presence of a base. The reaction is typically carried out in an aqueous medium, such as water or an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours. The product of the reaction is this compound, which can then be isolated and purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)





![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)




